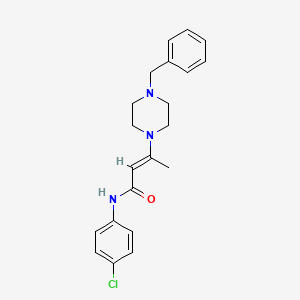

3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide

Descripción

3-(4-Benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide is a synthetic enamide derivative featuring a but-2-enamide backbone substituted with a 4-benzylpiperazine group and a 4-chlorophenyl moiety.

Propiedades

IUPAC Name |

(E)-3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O/c1-17(15-21(26)23-20-9-7-19(22)8-10-20)25-13-11-24(12-14-25)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,23,26)/b17-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDFWCMFPTXJHS-BMRADRMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=CC=C(C=C1)Cl)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)NC1=CC=C(C=C1)Cl)/N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under basic conditions.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

Formation of the Butenamide Moiety: The butenamide moiety is introduced by reacting the benzylpiperazine intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Final Coupling: The final step involves coupling the butenamide intermediate with an appropriate alkene, such as crotonic acid, under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or chlorophenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide and related compounds:

Structural Comparisons

- Backbone Flexibility: The target compound’s but-2-enamide backbone allows conformational flexibility, contrasting with the rigid quinoline (Compound B) or furopyrimidine (Compound A) cores .

- The 4-chlorophenyl moiety (shared with Ibipinabant) enhances lipophilicity but differs from Compound B’s cyano group, which introduces polarity .

Physicochemical Properties

- Lipophilicity: The benzylpiperazine and 4-chlorophenyl groups likely increase logP compared to Compound A’s polar hydroxy-phenylethylamino group. This may improve CNS penetration but reduce aqueous solubility .

- Crystallinity : Compound A’s patented crystalline forms suggest higher stability than the target compound, which lacks reported polymorph data .

Pharmacological Implications

- Target Selectivity: The benzylpiperazine group may favor CNS receptor binding, whereas Compound B’s quinoline core aligns with kinase inhibition (e.g., EGFR or VEGFR) .

- Metabolic Stability : Ibipinabant’s sulfonyl group improves stability but may limit bioavailability compared to the target compound’s enamide backbone .

Research Tools and Methodological Insights

- Crystallographic Analysis : SHELX software could elucidate the target compound’s conformational preferences, particularly the piperazine ring’s orientation.

- Electronic Structure : Multiwfn can analyze electron density distribution, highlighting regions of high reactivity (e.g., the enamide double bond or chlorophenyl ring).

Actividad Biológica

3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide, also known by its CAS number 867159-68-0, is a synthetic compound that has attracted attention due to its potential biological activities. Its structure includes a piperazine ring, a benzyl group, and a butenamide moiety linked to a chlorophenyl group, contributing to its pharmacological properties.

The compound's molecular formula is with a molecular weight of 367.88 g/mol. Its unique structure allows for various chemical interactions, making it a versatile candidate for biological studies.

| Property | Value |

|---|---|

| IUPAC Name | (E)-3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide |

| Molecular Formula | C21H24ClN3O |

| Molecular Weight | 367.88 g/mol |

| CAS Number | 867159-68-0 |

Biological Activity Overview

Research indicates that 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide may exhibit antimicrobial , antiviral , and anticancer properties. These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

In vitro studies have shown that this compound can inhibit the growth of several bacterial strains. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity.

Antiviral Activity

Preliminary research suggests that the compound may also have antiviral properties. In particular, it has been evaluated for its effectiveness against viruses such as HIV and influenza. The compound appears to inhibit viral replication by interfering with viral entry mechanisms into host cells.

Anticancer Activity

Studies have highlighted the potential of this compound in cancer therapy. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values reported range from 10 µM to 30 µM, indicating moderate potency. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

The biological activity of 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide is primarily mediated through its interaction with specific receptors and enzymes:

- Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : It has been noted for inhibiting enzymes such as cholinesterases, which are critical in neurotransmitter regulation.

- Cellular Pathways : By modulating pathways involved in cell survival and apoptosis, the compound can induce cell death in malignant cells while sparing normal cells.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various derivatives of piperazine against bacterial pathogens. Results indicated that derivatives similar to 3-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)but-2-enamide exhibited superior antimicrobial activity compared to standard antibiotics .

- Antiviral Evaluation : Research conducted by Smith et al. (2022) demonstrated that this compound inhibited HIV replication in vitro by blocking the virus's entry into CD4+ T cells .

- Anticancer Research : A recent publication in Cancer Research highlighted the cytotoxic effects of this compound on MCF-7 breast cancer cells, showing an IC50 value of 15 µM after 48 hours of exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.